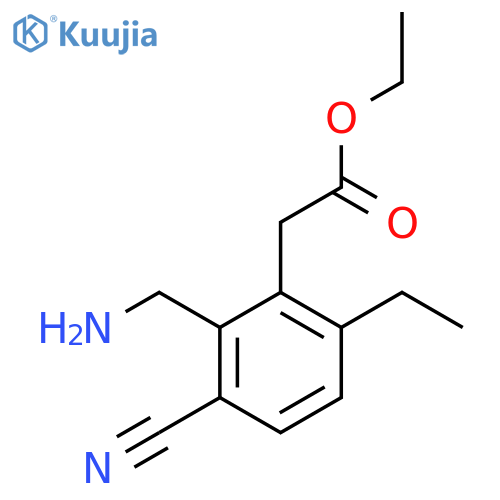Cas no 1807225-06-4 (Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate)

1807225-06-4 structure
商品名:Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate
CAS番号:1807225-06-4
MF:C14H18N2O2
メガワット:246.304923534393
CID:4946175
Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate
-
- インチ: 1S/C14H18N2O2/c1-3-10-5-6-11(8-15)13(9-16)12(10)7-14(17)18-4-2/h5-6H,3-4,7,9,16H2,1-2H3
- InChIKey: HTDIGFYLVMGZNE-UHFFFAOYSA-N
- ほほえんだ: O(CC)C(CC1C(CN)=C(C#N)C=CC=1CC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 6
- 複雑さ: 321
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 76.1
Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015019830-1g |
Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate |
1807225-06-4 | 97% | 1g |
1,579.40 USD | 2021-06-18 |
Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate 関連文献
-
1. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
-
Baoyu Gao RSC Adv., 2017,7, 28733-28745
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
1807225-06-4 (Ethyl 2-aminomethyl-3-cyano-6-ethylphenylacetate) 関連製品
- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)
- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
